REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Br:10]N1C(=O)CCC1=O.O>CN(C)C=O.[Cl-].[Na+].O>[Br:10][C:7]1[CH:6]=[C:5]([CH3:9])[C:3]([NH2:4])=[C:2]([F:1])[CH:8]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic extracts were washed with diluted brine three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |